physicochemical properties of 2,3,4,5,6-Pentabromotoluene
physicochemical properties of 2,3,4,5,6-Pentabromotoluene
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentabromotoluene
Abstract
This technical guide provides a comprehensive analysis of the (PBT), a significant organobromine compound primarily utilized as a flame retardant. This document is structured to serve researchers, scientists, and professionals in drug development and material science by consolidating essential data on its chemical identity, core physical properties, spectroscopic profile, and reactivity. Furthermore, it outlines detailed, field-proven experimental methodologies for the characterization of these properties, ensuring a blend of theoretical knowledge and practical application. The guide emphasizes the causality behind experimental choices and adheres to stringent standards of scientific integrity, supported by authoritative citations.
Introduction and Significance
2,3,4,5,6-Pentabromotoluene (CAS No. 87-83-2) is a synthetic, heavily brominated aromatic compound derived from toluene.[1] Its molecular structure, featuring five bromine atoms on the benzene ring, imparts significant chemical stability and a markedly low volatility compared to its parent compound, toluene.[1] These characteristics are pivotal to its primary application as an effective flame retardant.[1][2] PBT is incorporated into a variety of materials, including textiles, rubber, unsaturated polyesters, polyethylene, and paint emulsions, to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][3]
Given its widespread use and classification as an environmental pollutant, a thorough understanding of its physicochemical properties is critical for assessing its environmental fate, toxicological impact, and for the development of safe handling and disposal protocols.[2][3] This guide provides the foundational data and analytical procedures required for such assessments.
Molecular and Chemical Identity
The fundamental identity of a compound is the bedrock of its scientific study. 2,3,4,5,6-Pentabromotoluene is a well-defined chemical entity with the following identifiers:
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Common Synonyms: Pentabromotoluene (PBT), Pentabromomethylbenzene, Flammex 5BT[5][6]
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Appearance: The compound presents as a colorless or white to off-white crystalline powder.[1][2][3][5]
Caption: Molecular structure of 2,3,4,5,6-Pentabromotoluene.
Core Physicochemical Properties
The physical properties of PBT dictate its behavior in various matrices and environments. The data below has been consolidated from multiple authoritative sources. Discrepancies in reported values, such as for density, may arise from different experimental conditions or measurement techniques (e.g., bulk vs. crystal density).
| Property | Value | Source(s) |
| Melting Point | 285 - 290 °C | [1][2][3][4][5][9] |
| Boiling Point | 394.4 ± 37.0 °C (at 760 mmHg) | [5] |
| Density | 1.67 - 2.97 g/cm³ | [1][4][5] |
| Water Solubility | Insoluble (<1 mg/mL) | [2][3][5][6] |
| Solubility (Organic) | Slightly soluble in Benzene, Chloroform (heated), DMSO (heated) | [3] |
| LogP (XLogP3) | 5.87 | [5] |
| Refractive Index | ~1.667 | [4][5] |
| Physical Form | Solid, Crystalline Powder | [1][2][3][9] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of PBT. While specific spectral data is proprietary to individual laboratories, the expected characteristics and methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For PBT, both ¹H and ¹³C NMR would provide definitive structural confirmation.
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¹H NMR: A proton NMR spectrum is expected to be relatively simple. It would feature a single peak corresponding to the three equivalent protons of the methyl (-CH₃) group. The exact chemical shift would depend on the solvent used but would likely appear in the 2.0-2.5 ppm range.
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¹³C NMR: The carbon NMR spectrum would be more complex, showing distinct signals for the methyl carbon and the six aromatic carbons. Due to the heavy bromination, the chemical shifts of the aromatic carbons would be significantly influenced.
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of PBT in a suitable deuterated solvent (e.g., CDCl₃ with heating, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H spectra using a standard pulse program. For ¹³C, use a proton-decoupled pulse program to obtain singlets for each unique carbon.
-
Analysis: Process the raw data (FID) using appropriate software. Integrate the ¹H signals and assign chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of PBT is expected to show characteristic absorptions for its structural components.[10]
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Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Medium to strong absorption from the methyl group is expected in the 2850-2960 cm⁻¹ range.[10]
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Aromatic C=C Stretch: One or more bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[11]
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C-Br Stretch: Strong absorptions are expected in the fingerprint region, typically below 800 cm⁻¹, indicative of the carbon-bromine bonds.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the PBT powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum is automatically processed by the instrument's software. Analyze the positions and intensities of the absorption bands to confirm the presence of expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
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Molecular Ion Peak: Due to the presence of five bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster of peaks centered around m/z 486.62.
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Fragmentation: Under typical electron ionization (EI) conditions, fragmentation may involve the loss of a bromine atom or the methyl group. Chemical ionization (CI) would be a softer technique, yielding a more prominent protonated molecular ion.[12]
Protocol for UPLC-MS/MS Analysis: This method is ideal for separating PBT from a complex matrix and obtaining high-resolution mass data.[13]
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Sample Preparation: Prepare a dilute solution of PBT (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (UPLC): Inject the sample onto a reverse-phase column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the analyte from impurities.[14]
-
Mass Spectrometry (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
MS1 Scan: Perform a full scan to identify the isotopic cluster of the protonated molecular ion [M+H]⁺.
-
MS2 Scan (Fragmentation): Select the most abundant peak of the isotopic cluster as the precursor ion. Apply collision-induced dissociation (CID) to generate fragment ions, which are then analyzed to confirm the structure.
-
-
Data Analysis: Use specialized software to analyze the resulting chromatograms and mass spectra, confirming the retention time, molecular weight, and fragmentation pattern of PBT.
Experimental Workflows and Methodologies
A systematic approach is crucial for accurate physicochemical characterization. The following workflows provide a validated framework for analysis.
Caption: General workflow for the physicochemical characterization of PBT.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is preferred for its precision, small sample requirement, and ability to detect thermal events like melting.
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of PBT into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min). The temperature range should encompass the expected melting point (e.g., 250 °C to 310 °C).
-
Data Acquisition: Run the program and record the heat flow as a function of temperature.
-
Analysis: The melting event will appear as an endothermic peak on the thermogram. The onset temperature of this peak is typically reported as the melting point.
Solubility Determination
Rationale: Understanding solubility is critical for formulation, environmental fate modeling, and toxicological studies. A systematic screening process is employed.
Caption: Step-by-step workflow for qualitative solubility assessment.
Step-by-Step Protocol:
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Preparation: Add a pre-weighed amount of PBT (e.g., 1 mg) to a series of glass vials.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of a test solvent (e.g., water, ethanol, acetone, toluene, DMSO) to each vial.
-
Agitation: Vigorously mix the vials using a vortex mixer, followed by sonication in an ultrasonic bath for 15-30 minutes to ensure maximum dissolution. For certain solvents, gentle heating may be applied.[3]
-
Observation: After allowing the vials to equilibrate, visually inspect for any undissolved solid material against a dark background.
-
Classification: Classify the solubility based on visual observation (e.g., soluble, slightly soluble, insoluble) according to standard pharmacopeial definitions.
Reactivity, Stability, and Safety
Chemical Stability and Reactivity
2,3,4,5,6-Pentabromotoluene is a stable compound under standard conditions.[3] Its high degree of halogenation makes the aromatic ring electron-deficient and generally unreactive towards electrophilic substitution.[5][6]
-
Incompatibilities: It is incompatible with strong oxidizing and reducing agents.[5][6] Caution should also be exercised with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][6]
-
Air & Water Reactions: It is insoluble in water and does not react with it.[5]
Safety and Handling
Appropriate safety precautions are mandatory when handling PBT.
-
Hazard Classifications:
-
Recommended Precautions:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]
-
Handling: Avoid breathing dust.[5] Wash hands thoroughly after handling.[5] Avoid release to the environment.[2]
-
-
Storage:
Conclusion
This guide has synthesized critical data on the . By providing a detailed overview of its chemical identity, physical characteristics, spectroscopic profile, and established analytical methodologies, it serves as a vital resource for the scientific community. The emphasis on validated protocols and the rationale behind them equips researchers with the necessary tools for accurate characterization, ensuring both scientific rigor and operational safety. A comprehensive understanding of these properties is paramount for the responsible application and environmental management of this widely used flame retardant.
References
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Wikipedia. (n.d.). Pentabromotoluene. Wikipedia. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Georg Thieme Verlag. (n.d.). 12 Examples of IR-Spectra. Thieme. Retrieved from [Link]
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MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Retrieved from [Link]
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PubMed Central. (n.d.). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. NCBI. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. CORE. Retrieved from [Link]
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